molecular formula C12H21N3 B13267787 N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13267787
M. Wt: 207.32 g/mol
InChI Key: ZCNQDMQAICREMK-UHFFFAOYSA-N
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Description

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methylpyrazole core substituted with a 4,4-dimethylcyclohexylamine group. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(4,4-dimethylcyclohexyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-12(2)6-4-10(5-7-12)14-11-8-13-15(3)9-11/h8-10,14H,4-7H2,1-3H3

InChI Key

ZCNQDMQAICREMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4,4-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, base catalysts, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, differing primarily in substituent groups or core modifications:

Compound Name Molecular Formula Key Substituents Potential Applications Source
This compound C₁₂H₂₁N₃ 4,4-Dimethylcyclohexyl, 1-methylpyrazole Medicinal chemistry (inference)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine C₁₃H₁₇FN₄ 4-Fluorobenzyl, 1,5-dimethylpyrazole Agrochemical research
2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidate C₁₁H₂₁N₂O₂P 2,6-Dimethylcyclohexyl, phosphoramidocyanidate Organophosphate synthesis

Comparative Analysis

Pyrazole Core Modifications
  • Target Compound: The 1-methylpyrazole group likely enhances metabolic stability compared to unsubstituted pyrazoles.
  • N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine : The 1,5-dimethylpyrazole core and 4-fluorobenzyl group may enhance lipophilicity and bioavailability, making it suitable for agrochemical applications (e.g., pesticide development) .
Cyclohexyl Substituent Variations
  • Target Compound: The 4,4-dimethylcyclohexyl group introduces conformational rigidity, which could reduce entropy penalties during molecular binding. This contrasts with 2,6-dimethylcyclohexyl derivatives (e.g., 2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidate), where substituent positioning alters steric interactions and electronic distribution. The latter’s phosphoramidocyanidate group suggests utility in organophosphate synthesis, diverging from the amine-focused applications of the target compound .

Biological Activity

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
IUPAC NameN-(4,4-dimethylcyclohexyl)-1-methylpyrazol-4-amine
InChI KeyBAHZUHMBTKNRNU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves the reaction of 4,4-dimethylcyclohexanone with hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to yield the pyrazole ring. This method can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and lead to various biological effects, including potential antimicrobial and anticancer properties. The exact pathways depend on the specific biological context in which the compound is applied .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For instance, related compounds have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study indicated that certain pyrazole derivatives exhibited sub-micromolar antiproliferative activity against various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 1: CDK Inhibition

In a study focused on pyrazole derivatives as CDK inhibitors, compounds structurally similar to this compound demonstrated significant inhibition of CDK2 with an IC50 value in the low micromolar range. These findings suggest that this class of compounds could be developed further for targeted cancer therapies .

Case Study 2: Antimicrobial Testing

A related compound was tested against a panel of bacteria and showed promising results in inhibiting growth at concentrations as low as 10 µg/mL. This suggests that modifications in the pyrazole structure could enhance antimicrobial activity, warranting further investigation into this compound’s potential in this area .

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